molecular formula C8H7ClN2O4 B3148306 Methyl 3-amino-4-chloro-5-nitrobenzoate CAS No. 642068-72-2

Methyl 3-amino-4-chloro-5-nitrobenzoate

Cat. No.: B3148306
CAS No.: 642068-72-2
M. Wt: 230.6 g/mol
InChI Key: DNGLZBFIGKDACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-chloro-5-nitrobenzoate is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a nitro group

Scientific Research Applications

Methyl 3-amino-4-chloro-5-nitrobenzoate has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets indicate that exposure to “Methyl 3-amino-4-chloro-5-nitrobenzoate” should be avoided. Contact with skin, eyes, or clothing should be prevented, and dust formation should be avoided . In case of exposure, appropriate measures such as washing with soap and plenty of water, moving to fresh air, or consulting a doctor should be taken .

Future Directions

The future directions for “Methyl 3-amino-4-chloro-5-nitrobenzoate” are not specified in the retrieved sources. The compound could potentially be used in various research and development applications , but specific future uses or developments are not detailed in the available information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-chloro-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-chloro-3-nitrobenzoate followed by reduction and subsequent amination. The nitration step involves treating methyl 4-chloro-3-nitrobenzoate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reduction step can be carried out using reducing agents like tin(II) chloride or iron powder in acidic conditions to convert the nitro group to an amino group. Finally, the amination step involves introducing the amino group through a reaction with ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-chloro-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Common reducing agents include tin(II) chloride, iron powder, and catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-chloro-5-nitrobenzoate
  • Methyl 3-chloro-5-nitrobenzoate
  • Methyl 4-chloro-3-nitrobenzoate

Uniqueness

Methyl 3-amino-4-chloro-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of electron-withdrawing and electron-donating effects, influencing its behavior in various chemical reactions and applications .

Properties

IUPAC Name

methyl 3-amino-4-chloro-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-5(10)7(9)6(3-4)11(13)14/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGLZBFIGKDACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-4-chloro-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-4-chloro-5-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-4-chloro-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-4-chloro-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-4-chloro-5-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-4-chloro-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.